CJ 033466 CJ 033466 Potent and selective 5-HT4 partial agonist (EC50= 0.927 nM). Displays > 1000-fold selectivity for 5-HT4 over other 5-HT and D2 receptors. Exhibits gastroprokinetic effects in vivo following oral administration. Weakly blocks hERG (IC50 = 2.6 μM).
Brand Name: Vulcanchem
CAS No.: 519148-48-2
VCID: VC0004630
InChI: InChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26)
SMILES: CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N
Molecular Formula: C19H28ClN5O
Molecular Weight: 377.9 g/mol

CJ 033466

CAS No.: 519148-48-2

Cat. No.: VC0004630

Molecular Formula: C19H28ClN5O

Molecular Weight: 377.9 g/mol

* For research use only. Not for human or veterinary use.

CJ 033466 - 519148-48-2

CAS No. 519148-48-2
Molecular Formula C19H28ClN5O
Molecular Weight 377.9 g/mol
IUPAC Name 5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide
Standard InChI InChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26)
Standard InChI Key ISKHMDNIWXPUGR-UHFFFAOYSA-N
SMILES CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N
Canonical SMILES CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N

Chemical Identity and Structural Features

Molecular Characterization

CJ 033466, systematically named 5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]imidazo[1,2-a]pyridine-8-carboxamide, belongs to the imidazopyridine class. Its structure features a chlorinated imidazopyridine core linked to a piperidinylmethyl carboxamide group, which confers selectivity for the 5-HT4 receptor . Key physicochemical properties include:

PropertyValue
Molecular FormulaC19H28ClN5O\text{C}_{19}\text{H}_{28}\text{ClN}_5\text{O}
Molar Mass377.92 g/mol
SMILESCC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N
InChIKeyISKHMDNIWXPUGR-UHFFFAOYSA-N
Purity≥98% (HPLC)

The compound’s partial agonist activity arises from its ability to stabilize an intermediate conformation of the 5-HT4 receptor, distinct from full agonists like serotonin .

Structural Comparison to Analogues

Unlike cisapride and mosapride, which exhibit affinity for multiple serotonin and dopamine receptors, CJ 033466’s piperidine-isobutyl substituent reduces off-target binding. Computational modeling suggests that the chloro and methyl groups at positions 6 and 2 of the imidazopyridine ring enhance hydrophobic interactions with the 5-HT4 receptor’s transmembrane domain . This structural optimization results in >1,000-fold selectivity over 5-HT1A, 5-HT2A, and D2 receptors .

Pharmacological Profile

Receptor Selectivity and Potency

In vitro assays using HEK293 cells expressing human 5-HT4 receptors demonstrated CJ 033466’s EC50 of 0.927 nM, with an Emax of 54% relative to serotonin . Selectivity profiling revealed negligible activity at 5-HT3 (IC50 >10 μM), 5-HT1A (IC50 >10 μM), and D2 receptors (IC50 >10 μM), underscoring its specificity .

Table 2.1: Comparative Pharmacological Profiles of 5-HT4 Agonists

Compound5-HT4 EC50 (nM)hERG IC50 (μM)D2 Receptor Affinity
CJ 0334660.932.6>10 μM
Cisapride5.20.11Moderate
Mosapride12.43.8Low

hERG Channel Inhibition

While CJ 033466 weakly blocks the hERG potassium channel (IC50 = 2.6 μM), this activity is 23-fold lower than cisapride’s (IC50 = 0.11 μM), reducing its risk of QT interval prolongation . Molecular dynamics simulations attribute this safety advantage to reduced π-π stacking with hERG’s Tyr652 residue compared to cisapride .

In Vivo Gastroprokinetic Effects

Preclinical Efficacy

Oral administration of CJ 033466 (0.03–0.3 mg/kg) in conscious dogs dose-dependently increased gastric antral motility by 40–120% in both fasted and postprandial states . In a gastroparesis model, 0.1 mg/kg accelerated gastric emptying by 55%, surpassing cisapride’s efficacy at 3 mg/kg . The compound’s 30-fold higher potency than cisapride correlates with its superior 5-HT4 receptor occupancy and avoidance of counterproductive D2 receptor antagonism .

Mechanism of Action

CJ 033466 enhances gastrointestinal motility via 5-HT4 receptor-mediated cAMP elevation in enteric neurons, facilitating acetylcholine release and smooth muscle contraction . Unlike tegaserod, which activates 5-HT1A/1B receptors, CJ 033466’s effects are entirely 5-HT4-dependent, as shown by blockade with GR113808 (a 5-HT4 antagonist) .

Synthesis and Research Applications

Synthetic Route

CJ 033466 is synthesized via a seven-step sequence starting from 2,6-dichloronicotinic acid. Key steps include:

  • Ring closure to form the imidazopyridine core using ethylenediamine.

  • Piperidine coupling via reductive amination with isobutylpiperidine.

  • Final carboxamide formation using HATU-mediated coupling .

ParameterSpecification
Storage Temperature+4°C
SolubilityDMSO: 30 mg/mL; Water: <1 mg/mL
StabilityStable for 24 months at -20°C

Research Use

CJ 033466 is employed to study 5-HT4 receptor signaling in:

  • Enteric nervous system pathophysiology.

  • Cardiac safety profiling of serotonergic drugs.

  • Structure-activity relationships in GPCR partial agonism .

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